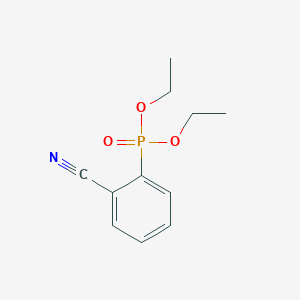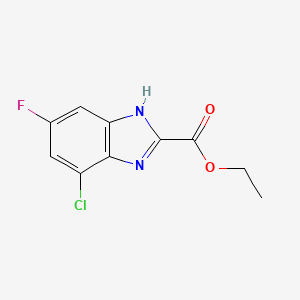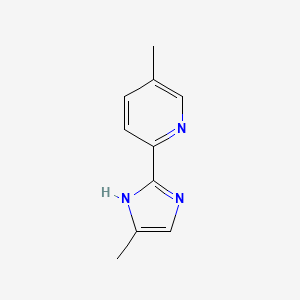
2-(4-Ethoxyphenyl)imidazole-5-methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Ethoxyphenyl)imidazole-5-methanol is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their versatile applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the ethoxyphenyl group and the methanol moiety in this compound enhances its chemical properties, making it a valuable molecule for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethoxyphenyl)imidazole-5-methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of 4-ethoxybenzaldehyde with glyoxal and ammonium acetate in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to promote cyclization, forming the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as Brønsted acids or metal catalysts may be employed to improve efficiency and selectivity.
化学反応の分析
Types of Reactions
2-(4-Ethoxyphenyl)imidazole-5-methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 2-(4-Ethoxyphenyl)imidazole-5-carboxylic acid.
Reduction: 2-(4-Ethoxyphenyl)dihydroimidazole-5-methanol.
Substitution: 2-(4-Aminophenyl)imidazole-5-methanol.
科学的研究の応用
2-(4-Ethoxyphenyl)imidazole-5-methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials, including polymers and dyes.
作用機序
The mechanism of action of 2-(4-Ethoxyphenyl)imidazole-5-methanol involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The imidazole ring can also interact with metal ions, influencing various biochemical pathways. The ethoxyphenyl group may enhance its binding affinity and specificity towards certain targets.
類似化合物との比較
Similar Compounds
2-Phenylimidazole-5-methanol: Lacks the ethoxy group, which may reduce its solubility and reactivity.
2-(4-Methoxyphenyl)imidazole-5-methanol: Contains a methoxy group instead of an ethoxy group, which can influence its electronic properties and reactivity.
2-(4-Chlorophenyl)imidazole-5-methanol: The presence of a chlorine atom can significantly alter its chemical behavior and biological activity.
Uniqueness
2-(4-Ethoxyphenyl)imidazole-5-methanol is unique due to the presence of the ethoxy group, which enhances its solubility and reactivity. This modification can lead to improved performance in various applications, making it a valuable compound for research and industrial use.
特性
分子式 |
C12H14N2O2 |
|---|---|
分子量 |
218.25 g/mol |
IUPAC名 |
[2-(4-ethoxyphenyl)-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C12H14N2O2/c1-2-16-11-5-3-9(4-6-11)12-13-7-10(8-15)14-12/h3-7,15H,2,8H2,1H3,(H,13,14) |
InChIキー |
LHJSLPUSDMWOJX-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)C2=NC=C(N2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-Methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13688061.png)
![6-Bromonaphtho[2,3-d]isoxazol-3(2H)-one](/img/structure/B13688074.png)

![6,8-Dibromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13688091.png)





![3-[(6-Bromo-1-methyl-3-indazolyl)amino]propanoic Acid](/img/structure/B13688130.png)
![5-Amino-3-(6-imidazo[1,2-a]pyridyl)isoxazole](/img/structure/B13688132.png)
